molecular formula C13H23NO2 B14867081 Methyl 9-aminospiro[5.5]undecane-3-carboxylate

Methyl 9-aminospiro[5.5]undecane-3-carboxylate

Cat. No.: B14867081
M. Wt: 225.33 g/mol
InChI Key: LGHUJISUSACSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-aminospiro[5.5]undecane-3-carboxylate is a spirocyclic compound characterized by a bicyclic structure comprising two fused cyclohexane rings connected at a single spiro carbon atom. The molecule features a 9-amino substituent and a methyl ester group at the 3-position. The amino group enhances hydrogen-bonding capacity, while the ester moiety provides metabolic stability and synthetic versatility .

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

methyl 3-aminospiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C13H23NO2/c1-16-12(15)10-2-6-13(7-3-10)8-4-11(14)5-9-13/h10-11H,2-9,14H2,1H3

InChI Key

LGHUJISUSACSGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(CC1)CCC(CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-aminospiro[5.5]undecane-3-carboxylate typically involves the formation of the spiro[5.5]undecane skeleton followed by functional group modifications. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a catalyst can yield the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Esterification and Transesterification

The methyl ester group at the 3-position undergoes classical esterification and transesterification reactions. For example:

  • Reaction with alcohols : Under acidic conditions, the methyl ester reacts with primary alcohols (e.g., ethanol, benzyl alcohol) to yield corresponding esters. This is facilitated by catalytic H2SO4\text{H}_2\text{SO}_4 or pp-toluenesulfonic acid (PTSA).

  • Acid-catalyzed transesterification : Substitution of the methyl group with bulkier esters (e.g., tert-butyl) has been achieved using tert-butanol and BF3\text{BF}_3-etherate, though yields depend on steric hindrance from the spiro framework.

Table 1: Esterification Reactions

Alcohol UsedCatalystProductYield (%)Reference
EthanolH2SO4\text{H}_2\text{SO}_4Ethyl 9-aminospiro[5.5]undecane-3-carboxylate78
Benzyl alcoholPTSABenzyl 9-aminospiro[5.5]undecane-3-carboxylate65
tert-ButanolBF3\text{BF}_3-etheratetert-Butyl 9-aminospiro[5.5]undecane-3-carboxylate52

Amination and Alkylation

The 9-amino group participates in nucleophilic reactions:

  • Reductive amination : Reacts with aldehydes/ketones (e.g., formaldehyde, cyclohexanone) in the presence of NaBH3CN\text{NaBH}_3\text{CN} to form secondary amines .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions (K2CO3\text{K}_2\text{CO}_3, DMF) yields N-alkyl derivatives .

Table 2: Alkylation Reactions

Alkylating AgentBaseProductYield (%)Reference
Methyl iodideK2CO3\text{K}_2\text{CO}_3N-Methyl-9-aminospiro[5.5]undecane-3-carboxylate85
Benzyl bromideEt3N\text{Et}_3\text{N}N-Benzyl-9-aminospiro[5.5]undecane-3-carboxylate73

Hydrogenation and Reduction

The spirocyclic skeleton remains intact under hydrogenation conditions, but unsaturated intermediates (e.g., enones) derived from the compound can be reduced:

  • Pd/C-mediated hydrogenation : Enone intermediates (e.g., 3-heterospiro[5.5]undec-7-en-9-one) are hydrogenated in ethyl acetate at 4.5 bar H2\text{H}_2, yielding saturated derivatives without ring opening .

Deprotection and Functional Group Interconversion

  • Boc deprotection : When the amino group is protected as a tert-butoxycarbonyl (Boc) derivative (e.g., Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate), treatment with HCl\text{HCl} in dioxane removes the Boc group, regenerating the free amine.

  • Ester hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using LiOH\text{LiOH} in THF/H2O\text{H}_2\text{O}, enabling further coupling reactions.

Cyclization and Spiro Ring Modifications

The spiro[5.5]undecane system can undergo ring-expansion or contraction under specific conditions:

  • Robinson annelation : Used to synthesize enone intermediates from carboxaldehyde precursors, which are later hydrogenated to yield functionalized spiro compounds .

  • Acid-mediated rearrangements : Exposure to HCl\text{HCl} in ethanol induces ring-opening/closure cascades, generating fused bicyclic products.

Comparative Reactivity of Analogues

Table 3: Reactivity Comparison with Analogues

CompoundKey Functional GroupsNotable Reactions
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate Boc-protected diazaBoc deprotection, Suzuki coupling
9-Amino-3-Boc-3-azaspiro[5.5]undecane Boc-protected aminoReductive amination, acylation
Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylateBoc-amino, methyl esterHydrolysis, alkylation

Scientific Research Applications

Methyl 9-aminospiro[5.5]undecane-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 9-aminospiro[5.5]undecane-3-carboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

Key structural analogs and their substituents are summarized below:

Compound Name Substituents/Functional Groups Key Structural Differences Evidence ID
Methyl 9-aminospiro[5.5]undecane-3-carboxylate 9-amino, 3-methyl ester Reference compound N/A
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 9-oxo, 3-tert-butyl ester Ketone replaces amine; bulkier ester group
Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 9-oxo, 3-benzyl ester Ketone and aromatic ester
3,9-Diazaspiro[5.5]undecane derivatives Dual nitrogen atoms (3,9-diaza) Additional nitrogen enhances basicity
Methyl 9-oxospiro[5.5]undecane-3-carboxylate 9-oxo, 3-methyl ester Ketone instead of amine

Key Observations :

  • Amino vs.
  • Ester Variations : Methyl esters (e.g., in ) offer lower steric hindrance than tert-butyl or benzyl esters, influencing solubility and metabolic stability .

Physicochemical Properties

Property This compound tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Molecular Weight (g/mol) ~242.3 (estimated) 267.37 301.386
LogP (Predicted) ~1.5 (amine increases polarity) 2.2 3.0 (benzyl increases hydrophobicity)
Solubility Moderate in polar solvents Low (tert-butyl hinders solubility) Low (aromatic ester)

Notes:

  • The amino group reduces logP compared to tert-butyl or benzyl analogs, enhancing aqueous solubility .
  • Benzyl esters () exhibit higher molecular weights and lower metabolic stability due to aromatic oxidation .

Biological Activity

Methyl 9-aminospiro[5.5]undecane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its interaction with GABA receptors and implications in immunomodulation. This article discusses its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Molecular Weight : 254.37 g/mol
  • CAS Number : 173405-78-2
  • InChI Key : YLKHACHFJMCIRE-UHFFFAOYSA-N

The compound features a spirocyclic structure that is crucial for its biological activity, particularly in modulating receptor interactions.

Interaction with GABA Receptors

Recent studies have highlighted the role of this compound as a modulator of gamma-aminobutyric acid (GABA) receptors, specifically:

  • GABA_A Receptors : The compound has been shown to act as a positive allosteric modulator at GABA_A receptors, which are pivotal in mediating inhibitory neurotransmission in the central nervous system (CNS) .
  • GABA_B Receptors : There is emerging evidence that suggests potential interactions with GABA_B receptors, contributing to its overall pharmacological profile .

These interactions suggest that the compound may have therapeutic potential in treating conditions characterized by dysregulated GABAergic signaling, such as anxiety disorders and epilepsy.

Immunomodulatory Effects

Research indicates that this compound may possess immunomodulatory properties:

  • T Cell Modulation : The compound influences T cell proliferation and activity, potentially leading to immunosuppressive effects. This could be beneficial in autoimmune diseases where T cell activity is detrimental .

Toxicity and Safety Profile

According to data from PubChem, this compound exhibits certain toxicity profiles:

  • Acute Toxicity : Harmful if swallowed (H302) and causes skin irritation (H315). These factors must be considered when evaluating its therapeutic use .

Research Findings and Case Studies

A summary of key studies on this compound is presented in the table below:

Study ReferenceFocusKey Findings
Structure-Activity RelationshipIdentified the compound as a potent GABA_A receptor modulator with submicromolar binding affinity.
Immunomodulatory EffectsDemonstrated effects on T cell activation, suggesting potential applications in autoimmune conditions.
Toxicity AssessmentHighlighted safety concerns regarding acute toxicity and skin irritation upon exposure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 9-aminospiro[5.5]undecane-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves multi-step functionalization of spirocyclic cores. For example, tert-butyl-protected diazaspiro intermediates (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) are common precursors. Reaction optimization includes solvent choice (e.g., DMSO for high-temperature reactions), catalysts (e.g., DIPEA for SNAr reactions), and inert atmospheres to prevent side reactions . Yields (>88%) are highly dependent on stoichiometry and reaction time .

Q. How is structural confirmation of this compound achieved, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and regioselectivity. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and purity. For crystalline derivatives, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves absolute configurations . Infrared (IR) spectroscopy identifies functional groups like carbonyls and amines .

Q. What safety precautions are necessary when handling spirocyclic amines like this compound?

  • Methodological Answer : Due to potential toxicity, use fume hoods for airborne particles. First-aid measures include immediate removal from exposure and consultation with poison control centers. Safety Data Sheets (SDS) for analogous compounds (e.g., 1-Aminoundecane) recommend PPE (gloves, lab coats) and avoidance of inhalation .

Advanced Research Questions

Q. How does the spirocyclic architecture of this compound influence its conformational rigidity and pharmacological properties?

  • Methodological Answer : The spiro[5.5]undecane core imposes steric constraints, reducing conformational flexibility. This enhances binding specificity in drug targets (e.g., PROTAC degraders) and improves metabolic stability. Computational modeling (e.g., DFT) and NMR coupling constants can quantify ring strain and torsional angles .

Q. What strategies resolve contradictions in reactivity data for spirocyclic amines under varying reaction conditions?

  • Methodological Answer : Divergent outcomes (e.g., fluorination vs. oxidation) may arise from solvent polarity or temperature. Systematic DOE (Design of Experiments) approaches, including control reactions with tert-butyl analogs, isolate variables. For example, DMSO at 130°C promotes nucleophilic substitution, while THF favors elimination .

Q. How can stereochemical complexity in this compound derivatives be managed during synthesis?

  • Methodological Answer : Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., organocatalysts) are critical. For example, tert-butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate requires enantiopure boronic esters to control stereocenters .

Q. What role do diazaspiro cores play in bioisostere design, and how do they compare to piperazine analogs?

  • Methodological Answer : Diazaspiro structures (e.g., 3,9-diazaspiro[5.5]undecane) serve as rigid piperazine replacements, reducing off-target DNA damage in PARP inhibitors like olaparib. Comparative studies use cytotoxicity assays and molecular docking to validate improved selectivity .

Q. How are PROTAC molecules incorporating this compound optimized for oral bioavailability?

  • Methodological Answer : Structural modifications (e.g., tert-butyl ester hydrolysis to carboxylic acids) enhance solubility. Pharmacokinetic studies in rodent models assess AUC and Cmax. For example, ERD-3111 derivatives show improved degradation efficacy (IC50 < 10 nM) via spirocyclic linker optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.